Lithium bis((trifluoromethyl)sulfonyl)azanide

Catalog No.
S722472
CAS No.
90076-65-6
M.F
C2HF6LiNO4S2
M. Wt
288.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium bis((trifluoromethyl)sulfonyl)azanide

CAS Number

90076-65-6

Product Name

Lithium bis((trifluoromethyl)sulfonyl)azanide

IUPAC Name

lithium;bis(trifluoromethylsulfonyl)azanide

Molecular Formula

C2HF6LiNO4S2

Molecular Weight

288.1 g/mol

InChI

InChI=1S/C2HF6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H;

InChI Key

UGEOMRBXRFUYJH-UHFFFAOYSA-N

SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Canonical SMILES

[Li].C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Lithium bis((trifluoromethyl)sulfonyl)azanide, with the chemical formula LiC2F6NO4S2\text{LiC}_2\text{F}_6\text{NO}_4\text{S}_2, is a hydrophilic lithium salt that plays a significant role in various applications, particularly in the field of electrochemistry. This compound is notable for its high solubility in water and its use as an electrolyte in lithium-ion batteries, offering advantages over traditional lithium salts such as lithium hexafluorophosphate. The compound is also recognized for its stability and non-toxicity compared to other lithium salts, making it an attractive choice for both industrial and research applications .

  • Mild irritant: LiTFSI can cause skin and eye irritation upon contact.
  • Moisture sensitivity: LiTFSI readily absorbs moisture, which can affect its properties. Proper handling in dry environments is crucial [].
  • Toxic decomposition products: At high temperatures, LiTFSI decomposes to release toxic gases like sulfur dioxide (SO2) and fluorine (F2) [].

Li-ion Battery Research

  • Electrolyte component: LiTFSI is a highly sought-after Lithium (Li) ion source for electrolytes in Lithium-ion batteries. It offers several advantages over commonly used options like Lithium hexafluorophosphate (LiPF6). LiTFSI boasts higher thermal and electrochemical stability, leading to improved battery safety .
  • Aqueous batteries: Due to its exceptional water solubility (> 21 mol/L), LiTFSI is a promising candidate for developing aqueous Lithium-ion batteries. These batteries offer advantages like improved safety and faster charging times compared to traditional organic solvent-based batteries .

Other Research Applications

  • Catalyst development: LiTFSI finds use in preparing rare-earth Lewis acid catalysts, which are crucial for various organic reactions. These catalysts play a role in synthesizing complex molecules and materials .
  • Organic electrolyte synthesis: Researchers utilize LiTFSI for the preparation of chiral imidazolium salts through anion metathesis. These salts have potential applications in ionic liquids and advanced electrolytes for batteries .
, particularly in the synthesis of ionic liquids and as a precursor for other lithium salts. One of the primary reactions involves anion metathesis, where this compound can react with various cations to form new salts. For instance, it can be used to generate chiral imidazolium salts through metathesis with triflate salts, which are essential in the development of advanced electrolytes for batteries .

The synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide itself involves the reaction of trifluoromethane gas with an alkyl lithium reagent under strictly controlled conditions to produce trifluoromethyl lithium, which is subsequently reacted with bis(fluorosulfonyl) imide to yield the desired product .

The synthesis of lithium bis((trifluoromethyl)sulfonyl)azanide typically involves several key steps:

  • Preparation of Trifluoromethyl Lithium: Trifluoromethane gas is introduced into a nonpolar solvent solution of alkyl lithium at low temperatures (between -70 °C and -50 °C). This reaction produces trifluoromethyl lithium.
  • Formation of Lithium Bis(fluorosulfonyl) Imide Solution: A solution of lithium bis(fluorosulfonyl) imide is prepared separately.
  • Reaction: The lithium bis(fluorosulfonyl) imide solution is slowly added to the trifluoromethyl lithium solution at low temperatures (-30 °C to 0 °C), resulting in the precipitation of lithium bis((trifluoromethyl)sulfonyl)azanide.
  • Isolation and Purification: The resulting mixture is filtered to obtain a wet solid, which is then dried under vacuum to yield the final product .

Lithium bis((trifluoromethyl)sulfonyl)azanide has several important applications:

  • Electrolytes in Lithium-Ion Batteries: Its high solubility and conductivity make it an excellent choice for use in both primary and secondary lithium cells.
  • Chiral Imidazolium Salt Preparation: It serves as a precursor in the synthesis of chiral imidazolium salts via anion metathesis.
  • Rare-Earth Lewis Acid Catalysts: The compound is utilized in the preparation of these catalysts, which have various applications in organic synthesis and materials science .

Lithium bis((trifluoromethyl)sulfonyl)azanide shares similarities with several other compounds that contain sulfonyl or imide functional groups. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Lithium hexafluorophosphateLiPF6\text{LiPF}_6Commonly used electrolyte; less soluble than lithium bis((trifluoromethyl)sulfonyl)azanide
Lithium triflateLiCF3SO3\text{LiCF}_3\text{SO}_3Used for similar applications; less hydrophilic
Bistriflimide[(CF3SO2)2N][(\text{CF}_3\text{SO}_2)_2\text{N}]^-Non-coordinating anion; used in ionic liquids

Uniqueness

Lithium bis((trifluoromethyl)sulfonyl)azanide stands out due to its exceptional solubility in water, high ionic conductivity, and lower toxicity compared to other lithium salts. Its unique properties make it particularly suitable for advanced battery technologies and electrochemical applications where safety and efficiency are paramount .

Physical Description

PelletsLargeCrystals

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

287.94112227 g/mol

Monoisotopic Mass

287.94112227 g/mol

Heavy Atom Count

16

UNII

9Y730392A5

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Other CAS

90076-65-6

Wikipedia

Lithium bis(trifluoromethanesulfonyl)imide

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-, lithium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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